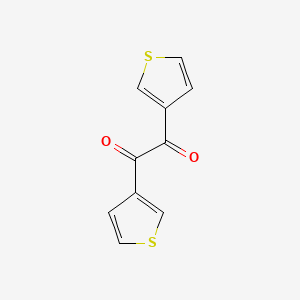
1,2-ジ(3-チエニル)-1,2-エタンジオン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Di(thiophen-3-yl)ethane-1,2-dione is an organic compound with the molecular formula C10H6O2S2 It is characterized by the presence of two thiophene rings attached to an ethane-1,2-dione core
科学的研究の応用
1,2-Di(thiophen-3-yl)ethane-1,2-dione has several scientific research applications:
Organic Electronics: The compound is used in the development of organic semiconductors and conductive polymers.
Materials Science: It is employed in the synthesis of novel materials with unique electronic and optical properties.
Coordination Chemistry: The diketone can act as a ligand in the formation of metal-organic complexes.
Photovoltaics: It is investigated for use in organic photovoltaic cells due to its ability to absorb light and generate charge carriers.
作用機序
Target of Action
It’s known that this compound is a thienyl analog of benzil and its crystal structure has been studied
Mode of Action
It’s known that similar compounds, such as diarylethenes, undergo thermally irreversible, fatigue-resistant, ultrafast, and highly sensitive photochromic reactions . These reactions involve light-induced reversible transformations between two isomers with different absorption spectra .
Biochemical Pathways
It’s known that similar compounds can undergo reactions with butyllithium and then with iodomethane, resulting in the formation of corresponding methylthienyl derivatives .
Result of Action
Similar compounds, such as diarylethenes, can undergo photochromic reactions even in the single-crystalline phase . These reactions result in changes in the electronic structure and can be applied to optical memory media and photoswitching devices .
Action Environment
It’s known that similar compounds, such as diarylethenes, can undergo photochromic reactions even in the single-crystalline phase , suggesting that the physical state of the compound can influence its action.
準備方法
Synthetic Routes and Reaction Conditions
1,2-Di(thiophen-3-yl)ethane-1,2-dione can be synthesized through several methods. One common approach involves the reaction of thiophene-3-carboxaldehyde with an appropriate oxidizing agent to form the desired diketone. The reaction typically requires a solvent such as acetonitrile and a catalyst like trifluoroacetic acid. The reaction is carried out under reflux conditions for several hours to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for 1,2-Di(thiophen-3-yl)ethane-1,2-dione are not well-documented, the compound can be produced on a larger scale using similar synthetic routes as those used in laboratory settings. The scalability of the synthesis depends on the availability of starting materials and the efficiency of the reaction conditions.
化学反応の分析
Types of Reactions
1,2-Di(thiophen-3-yl)ethane-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the diketone to the corresponding diol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids (e.g., aluminum chloride) and solvents such as dichloromethane.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Diols.
Substitution: Functionalized thiophene derivatives.
類似化合物との比較
1,2-Di(thiophen-3-yl)ethane-1,2-dione can be compared with other similar compounds, such as:
1,2-Di(thiophen-2-yl)ethane-1,2-dione: Similar structure but with thiophene rings attached at different positions.
2,2’-Bithiophene: A simpler structure with two thiophene rings directly connected.
Thiophene-2,5-dicarboxaldehyde: Contains thiophene rings with aldehyde functional groups.
The uniqueness of 1,2-Di(thiophen-3-yl)ethane-1,2-dione lies in its specific electronic properties and the versatility of its chemical reactions, making it a valuable compound for various scientific and industrial applications.
特性
IUPAC Name |
1,2-di(thiophen-3-yl)ethane-1,2-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6O2S2/c11-9(7-1-3-13-5-7)10(12)8-2-4-14-6-8/h1-6H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMJXLGSQHPIURJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C(=O)C(=O)C2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-chloro-N-[3-(cyclopropylcarbamoyl)thiophen-2-yl]isoquinoline-3-carboxamide](/img/structure/B2516518.png)
![5-(furan-2-yl)-2-(pyrrolidine-1-carbonyl)-6H,7H,8H,9H-thieno[2,3-c]isoquinolin-1-amine](/img/structure/B2516519.png)
![4-{[4-(1-methyl-1H-imidazol-5-yl)piperidin-1-yl]sulfonyl}-2,1,3-benzothiadiazole](/img/structure/B2516520.png)
![1-methanesulfonyl-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}piperidine-4-carboxamide](/img/structure/B2516522.png)

![2-[(1-tert-butyl-1H-imidazol-2-yl)sulfanyl]acetic acid](/img/structure/B2516526.png)
![5-{[(furan-2-yl)methyl]amino}-2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile](/img/structure/B2516528.png)
![2-((1-phenylethyl)thio)-3-(p-tolyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2516530.png)


![8-(ethoxycarbonyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B2516537.png)
![4-Chloro-2-ethyl-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B2516539.png)

![[1-Benzyl-3-(chloromethyl)azetidin-3-yl]methanol](/img/structure/B2516541.png)
